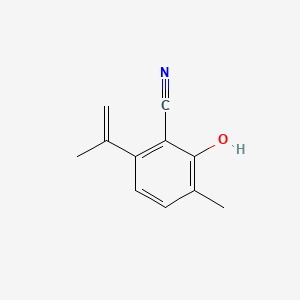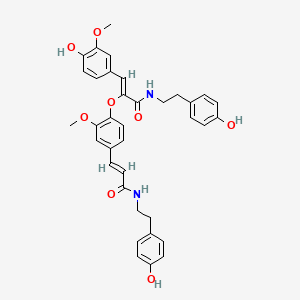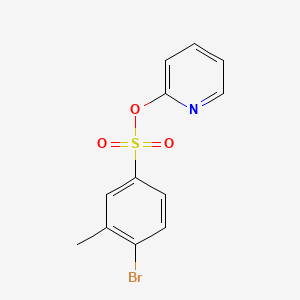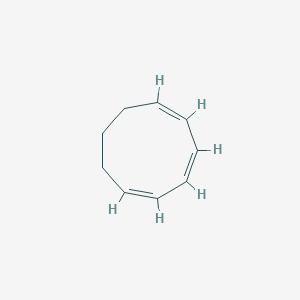
Regramostim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Regramostim is produced using recombinant DNA technology. The gene encoding human granulocyte-macrophage colony-stimulating factor is inserted into an expression vector, which is then introduced into a host cell, such as yeast or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is then purified through various chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is typically produced in large bioreactors. The process involves the fermentation of genetically modified yeast or mammalian cells, followed by protein extraction and purification. The final product is formulated and tested for quality and efficacy before being distributed for clinical use .
化学反応の分析
Types of Reactions
Regramostim undergoes various biochemical reactions, including:
Oxidation: This reaction can occur during storage or in the presence of reactive oxygen species, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the disulfide bonds within the protein structure, potentially affecting its activity.
Substitution: Chemical modifications, such as glycosylation, can occur during the production process, altering the protein’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species.
Reducing Agents: Dithiothreitol and beta-mercaptoethanol.
Glycosylation: Enzymatic processes involving glycosyltransferases.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various glycosylated derivatives .
科学的研究の応用
Regramostim has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying glycosylation and protein folding.
Biology: Investigated for its role in immune cell activation and differentiation.
Medicine: Used to accelerate bone marrow recovery in patients undergoing chemotherapy or bone marrow transplantation.
Industry: Employed in the production of other recombinant proteins and as a research tool in biotechnology.
作用機序
Regramostim exerts its effects by binding to the granulocyte-macrophage colony-stimulating factor receptor on the surface of target cells. This binding activates a signal transduction pathway involving the Janus kinase 2 and signal transducer and activator of transcription proteins, leading to the production of hemopoietic cells and neutrophils. Additionally, this compound promotes the migration of epithelial cells and regulates cytokine production .
類似化合物との比較
Similar Compounds
Sargramostim: Another recombinant human granulocyte-macrophage colony-stimulating factor, produced in yeast.
Molgramostim: A bacterially derived recombinant human granulocyte-macrophage colony-stimulating factor.
Filgrastim: A recombinant human granulocyte colony-stimulating factor that primarily stimulates the production of neutrophils.
Uniqueness of Regramostim
This compound is unique due to its specific glycosylation pattern, which can affect its pharmacokinetics, biologic activity, antigenicity, and toxicity. Compared to sargramostim and molgramostim, this compound is produced in mammalian cells, resulting in a glycosylation pattern more similar to that of endogenous human granulocyte-macrophage colony-stimulating factor .
特性
CAS番号 |
127757-91-9 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








